molecular formula C11H10N2O5S B6420440 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid CAS No. 1216185-85-1

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid

Cat. No.: B6420440
CAS No.: 1216185-85-1
M. Wt: 282.27 g/mol
InChI Key: KZAMGKKNAJOBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . This reaction can be modified using different catalysts and conditions to improve yields and selectivity. For example, microwave-induced synthesis and the use of green chemistry approaches, such as deep eutectic solvents (DES), have been employed to enhance the efficiency and environmental friendliness of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of other quinazolinone derivatives.

    Biology: It has shown promise as an antifungal and antibacterial agent.

    Medicine: The compound is being investigated for its potential anticancer and enzyme inhibitory activities.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinazolinone core is known to interact with various biological targets, including receptors and enzymes, which contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid is unique due to its specific sulfonyl and acetic acid functional groups, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c14-10(15)6-19(17,18)5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAMGKKNAJOBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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